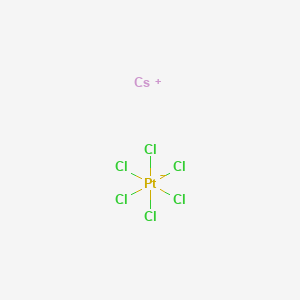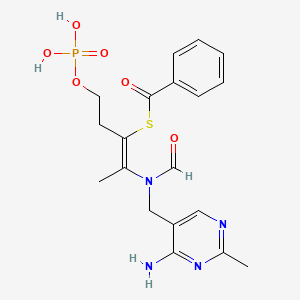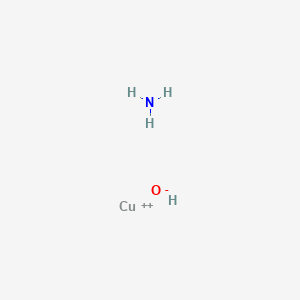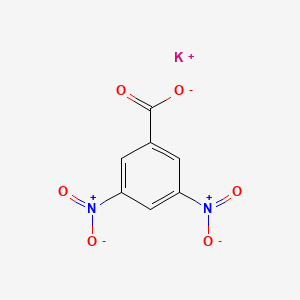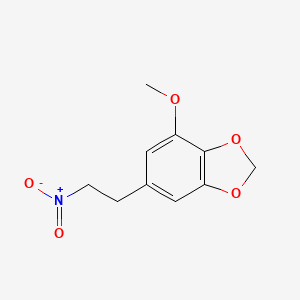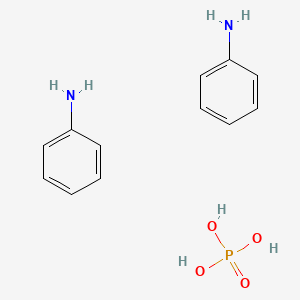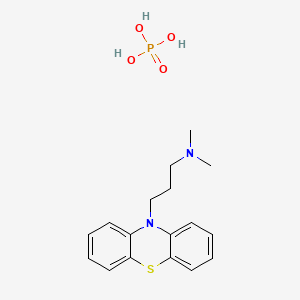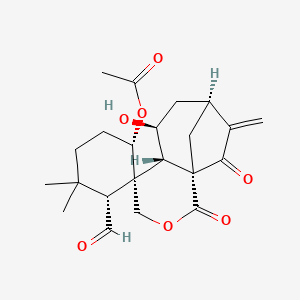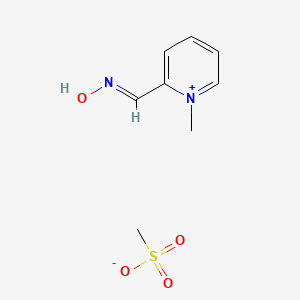
3-Methyl-2-((p-((3-methyl-2-benzothiazolinylidene)phenylhydrazino)phenyl)azo)benzothiazoliumperchlor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-((p-((3-methyl-2-benzothiazolinylidene)phenylhydrazino)phenyl)azo)benzothiazoliumperchlor is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-((p-((3-methyl-2-benzothiazolinylidene)phenylhydrazino)phenyl)azo)benzothiazoliumperchlor typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-methyl-2-benzothiazolinylidene, which is then reacted with phenylhydrazine derivatives under controlled conditions. The final step involves the azo coupling reaction to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-((p-((3-methyl-2-benzothiazolinylidene)phenylhydrazino)phenyl)azo)benzothiazoliumperchlor undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
3-Methyl-2-((p-((3-methyl-2-benzothiazolinylidene)phenylhydrazino)phenyl)azo)benzothiazoliumperchlor is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard for analytical methods.
Biology: In studies involving enzyme interactions and cellular processes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-((p-((3-methyl-2-benzothiazolinylidene)phenylhydrazino)phenyl)azo)benzothiazoliumperchlor involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-benzothiazolinylidene: A precursor in the synthesis of the target compound.
Phenylhydrazine derivatives: Used in the intermediate steps of synthesis.
Azo compounds: Similar in structure and reactivity.
Uniqueness
3-Methyl-2-((p-((3-methyl-2-benzothiazolinylidene)phenylhydrazino)phenyl)azo)benzothiazoliumperchlor is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its stability and versatility make it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
16599-93-2 |
|---|---|
Formule moléculaire |
C28H23N6S2.ClO4 |
Poids moléculaire |
607.113 |
Synonymes |
3-Methyl-2-((p-((3-methyl-2-benzothiazolinylidene)phenylhydrazino)phenyl)azo)benzothiazoliumperchlorate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


